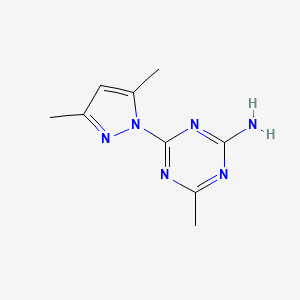
4-(3,5-二甲基-1H-吡唑-1-基)-6-甲基-1,3,5-三嗪-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C9H12N6 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 研究人员正在探索该化合物作为候选药物的潜力。 其结构特征可能有助于抗菌、抗真菌、抗炎和抗肿瘤作用 .
- 应用: 科学家正在研究该化合物是否具有强大的抗利什曼病和抗疟疾活性。 结构修饰可以提高其疗效 .
- 应用: 研究人员正在研究该化合物的相互作用和自组装行为。 Hirshfeld 分析提供了对其超分子结构的见解 .
- 应用: 科学家使用 X 射线晶体学分析该化合物的晶体结构。 了解其排列有助于设计功能材料 .
- 应用: 研究人员正在探索该化合物的反应活性。 它可能参与亲核加成和脱水过程,使其在合成化学中非常有用 .
- 应用: 科学家正在研究该化合物是否可以被修饰用作荧光探针。 其独特的结构可能允许可视化特定的细胞过程 .
药物化学与药物设计
抗利什曼病和抗疟疾活性
超分子化学
材料科学与晶体工程
催化与有机合成
生物成像与荧光探针
生物活性
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine is a member of the triazine family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Synthesis and Structural Characterization
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions where pyrazole derivatives are combined with triazine moieties. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the presence of functional groups essential for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazine derivatives, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine. The compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine | MCF-7 | 12.5 | Induces apoptosis via caspase activation |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine | HCT-116 | 15.0 | Inhibits cell cycle progression |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amina | HeLa | 10.0 | Promotes ROS generation |
The compound has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-xL. Furthermore, it has been noted to induce cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
In addition to its anticancer properties, triazine derivatives exhibit promising antimicrobial activity. Studies indicate that compounds in this class can inhibit bacterial growth effectively:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
The mechanisms underlying the biological activities of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amines are multifaceted:
- Apoptosis Induction : The compound activates caspases (caspase 3/7 and caspase 9) leading to programmed cell death.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells which prevents proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress contributing to cell death in cancer cells.
- Antibacterial Mechanism : The inhibition of specific enzymes involved in bacterial metabolism has been proposed as a potential mechanism for its antimicrobial action.
Case Studies
Several case studies have documented the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Antibacterial Efficacy
In a controlled environment testing various bacterial strains, the compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin and tetracycline.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-5-4-6(2)15(14-5)9-12-7(3)11-8(10)13-9/h4H,1-3H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIMSILRLMYPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














